![molecular formula C18H20ClNO B5708063 1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
1-[3-(4-chlorophenoxy)benzyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenoxy)benzyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP or CPPene and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of CPP involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by CPP results in the accumulation of DNA damage and cell death in cancer cells. In Alzheimer's disease and Parkinson's disease, CPP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of PARP activity, the activation of the Nrf2/ARE pathway, and the induction of apoptosis in cancer cells. CPP has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using CPP in lab experiments include its ability to inhibit PARP activity and induce apoptosis in cancer cells, as well as its ability to protect neurons from oxidative stress and inflammation. However, the limitations of using CPP in lab experiments include its potential toxicity and the need for further optimization of its synthesis and purification methods.
将来の方向性
For research on CPP include the optimization of its synthesis and purification methods, the development of more potent and selective PARP inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the potential toxicity of CPP needs to be further investigated, and its safety profile needs to be established before it can be used in clinical trials.
合成法
The synthesis of CPP involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenoxy)benzylamine in the presence of piperidine. This reaction results in the formation of CPP as a white solid with a melting point of 104-105°C. The synthesis of CPP has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
CPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease, CPP has been studied for its ability to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
特性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-16-7-9-17(10-8-16)21-18-6-4-5-15(13-18)14-20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPSVULAOUZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



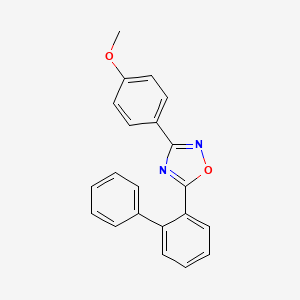
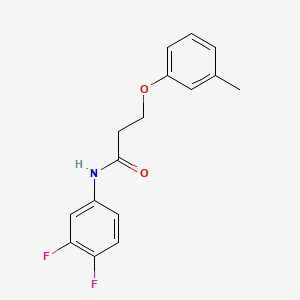

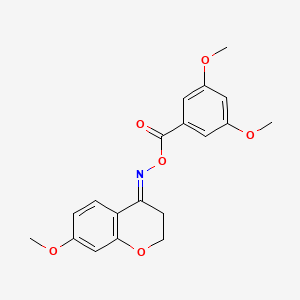
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
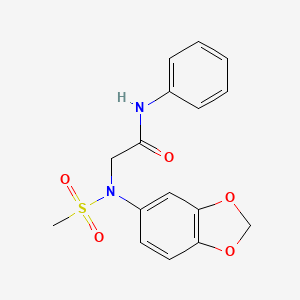
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)

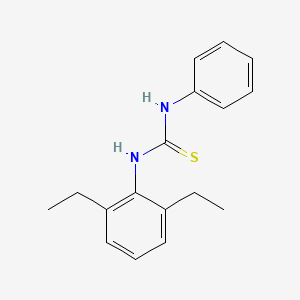
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)